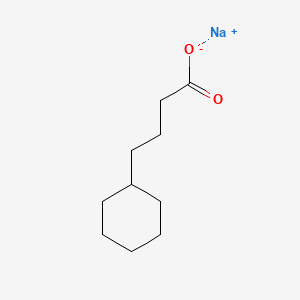
Sodium cyclohexanebutyrate
描述
Sodium cyclohexanebutyrate (CAS: 61886-29-1) is a sodium salt of cyclohexanebutyric acid, with the molecular formula C₁₀H₁₇NaO₂ and a molecular weight of 192.17 g/mol. It is primarily utilized in analytical chemistry, particularly in atomic absorption spectroscopy (AAS) as a certified reference material due to its well-defined sodium content (min. 10%) . Its solubility in polar solvents like water makes it suitable for applications requiring precise metal quantification.
属性
CAS 编号 |
61886-29-1 |
|---|---|
分子式 |
C10H18NaO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
sodium;4-cyclohexylbutanoate |
InChI |
InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
InChI 键 |
SIRJCOVJOZIMDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].[Na+] |
规范 SMILES |
C1CCC(CC1)CCCC(=O)O.[Na] |
其他CAS编号 |
61886-29-1 |
Pictograms |
Irritant |
相关CAS编号 |
4441-63-8 (Parent) |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: Sodium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutanoic acid with sodium hydroxide. The reaction typically involves dissolving cyclohexanebutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline sodium salt .
Industrial Production Methods: In industrial settings, the production of cyclohexanebutanoic acid, sodium salt follows a similar neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as recrystallization, to remove any impurities .
化学反应分析
Types of Reactions: Sodium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanebutanoic acid derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanebutanoic alcohols.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid can facilitate the substitution of the sodium ion.
Major Products Formed:
Oxidation: Cyclohexanebutanoic acid derivatives.
Reduction: Cyclohexanebutanoic alcohols.
Substitution: Various cyclohexanebutanoic acid salts.
科学研究应用
Sodium cyclohexanebutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of cyclohexanebutanoic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sodium ion plays a crucial role in maintaining the ionic balance in biological systems, while the cyclohexanebutanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
相似化合物的比较
The cyclohexanebutyrate group forms salts and esters with diverse metals and organic moieties, each exhibiting distinct physicochemical properties and applications. Below is a detailed comparison:
Metal Cyclohexanebutyrates
Table 1: Key Properties of Metal Cyclohexanebutyrates
Note: Molecular weights for Pb, Zn, and Co salts are calculated based on their formulas. Discrepancies in reported values (e.g., Copper’s MW of 404.05 vs. calculated 401.55) may arise from hydration or impurities .
Key Findings:
- Solubility : Sodium salts (e.g., Na⁺) exhibit higher aqueous solubility compared to divalent metal salts (e.g., Ca²⁺, Cu²⁺), which are often sparingly soluble .
- Thermal Stability : Calcium cyclohexanebutyrate demonstrates exceptional stability (melting point: 260°C), making it suitable for high-temperature electronic applications . In contrast, Copper(II) cyclohexanebutyrate decomposes at 126°C, limiting its use in thermally demanding environments .
- Toxicity: Lead(II) cyclohexanebutyrate is classified as a carcinogen, highlighting the importance of regulatory compliance during disposal . Other metals like Zinc and Cobalt require standard laboratory safety protocols.
Organic Cyclohexanebutyrate Esters
Allyl Cyclohexanebutyrate (CAS: 7493-65-4)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


